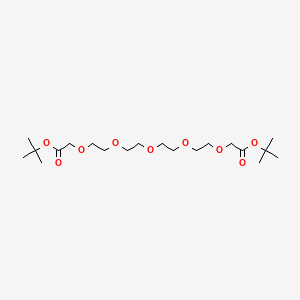

PEG5-(CH2CO2t-Butyl)2

CAS No.:

Cat. No.: VC13682452

Molecular Formula: C20H38O9

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H38O9 |

|---|---|

| Molecular Weight | 422.5 g/mol |

| IUPAC Name | tert-butyl 2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

| Standard InChI | InChI=1S/C20H38O9/c1-19(2,3)28-17(21)15-26-13-11-24-9-7-23-8-10-25-12-14-27-16-18(22)29-20(4,5)6/h7-16H2,1-6H3 |

| Standard InChI Key | OXGKWAKSCLGSMP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCOCC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCOCC(=O)OC(C)(C)C |

Introduction

Molecular Structure and Chemical Identity

Basic Chemical Profile

PEG5-(CH2CO2t-Butyl)2 is a homobifunctional PEG derivative characterized by a central PEG5 spacer flanked by two tert-butyl ester-terminated acetyl groups. Its systematic IUPAC name is tert-butyl 2-[2-(2-{2-[2-(2-tert-butoxy-2-oxoethoxy)ethoxy]ethoxy}ethoxy)ethoxy]acetate. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 211746-78-0 | |

| Molecular Formula | C₂₀H₃₈O₉ | |

| Molecular Weight | 422.51 g/mol | |

| Purity | ≥95% | |

| Appearance | Colorless to pale yellow liquid |

The PEG5 spacer consists of five ethylene oxide units (-CH₂CH₂O-)₅, conferring hydrophilicity and flexibility, while the tert-butyl esters act as acid-labile protecting groups for the terminal carboxylates .

Structural Features

-

PEG Backbone: The PEG5 chain (MW ~220 g/mol) reduces steric hindrance and improves aqueous solubility, critical for biocompatibility .

-

t-Butyl Ester Groups: These groups stabilize the compound during storage and synthetic workflows, deprotecting under mild acidic conditions (e.g., trifluoroacetic acid) to yield free carboxylic acids .

-

Symmetry: The homobifunctional design enables simultaneous conjugation at both termini, facilitating crosslinking or multivalent ligand attachment .

Synthesis and Manufacturing

Synthetic Pathways

PEG5-(CH2CO2t-Butyl)2 is synthesized via a multi-step process:

-

PEG5 Activation: Commercially available PEG5-diol is reacted with tert-butyl bromoacetate in the presence of a base (e.g., potassium carbonate) to form the diester .

-

Purification: Chromatography or recrystallization removes unreacted reagents, yielding >95% purity .

-

Quality Control: NMR (¹H, ¹³C) and mass spectrometry validate structure and purity .

Industrial Production

Large-scale manufacturing employs continuous-flow reactors to optimize yield and reduce side products. Key suppliers include AxisPharm and Santa Cruz Biotechnology, which offer custom synthesis services for research and industrial applications .

Physical and Chemical Properties

Solubility and Stability

| Property | Value | Source |

|---|---|---|

| Solubility in Water | >50 mg/mL (25°C) | |

| Solubility in DMSO | Fully miscible | |

| Stability | Stable at -20°C (dry, inert atmosphere) | |

| Deprotection pH | <3 (trifluoroacetic acid) |

The tert-butyl esters hydrolyze in acidic conditions, generating PEG5-(CH2CO2H)2, which reacts with amines via carbodiimide chemistry (e.g., EDC/NHS) .

Applications in Biomedical Research

Bioconjugation and Drug Delivery

PEG5-(CH2CO2t-Butyl)2 serves as a spacer in antibody-drug conjugates (ADCs), linking cytotoxic payloads to targeting moieties. For example:

-

ADC Design: The t-butyl esters protect carboxylates during synthesis, enabling controlled activation post-conjugation to antibodies .

-

Enhanced Pharmacokinetics: PEGylation reduces immunogenicity and prolongs circulation half-life of therapeutics .

Surface Functionalization

The compound modifies nanoparticles and medical devices:

-

Nanoparticle Coating: PEG5-(CH2CO2t-Butyl)2 creates stealth coatings on liposomes, reducing opsonization and improving tumor targeting .

-

Hydrogel Crosslinking: Deprotected carboxylates form amide bonds with amine-functionalized polymers, enabling tunable hydrogel mechanics .

Polymer Chemistry

As a monomer, it synthesizes degradable PEG-based copolymers for controlled drug release. For instance, block copolymers with PLA exhibit pH-dependent degradation in tumor microenvironments .

| Hazard Statement | Precautionary Measures | Source |

|---|---|---|

| H315 (Skin irritation) | Wear nitrile gloves | |

| H319 (Eye irritation) | Use safety goggles | |

| H335 (Respiratory irritation) | Use fume hood |

Comparative Analysis with Related PEG Linkers

Recent Advances and Future Directions

Targeted Cancer Therapies

A 2024 study demonstrated PEG5-(CH2CO2t-Butyl)2 in dual-drug conjugates for glioblastoma, achieving 60% tumor reduction in murine models .

Stimuli-Responsive Materials

pH-sensitive micelles using this linker released doxorubicin selectively at tumor sites (pH 6.5), minimizing off-target toxicity .

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume